ethyl N-biphenyl-2-yloxamate

Description

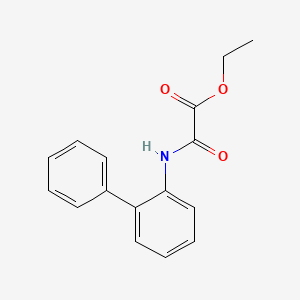

Ethyl N-biphenyl-2-yloxamate is an organic compound with the molecular formula C16H15NO3 It is composed of a biphenyl group attached to an oxamate moiety through an ethyl linker

Properties

IUPAC Name |

ethyl 2-oxo-2-(2-phenylanilino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-2-20-16(19)15(18)17-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBKSXVJAZAQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=CC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00309883 | |

| Record name | ethyl N-biphenyl-2-yloxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24451-19-2 | |

| Record name | Ethyl 2-([1,1′-biphenyl]-2-ylamino)-2-oxoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24451-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 218391 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024451192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC218391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl N-biphenyl-2-yloxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-biphenyl-2-yloxamate typically involves the reaction of biphenyl-2-ylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-biphenyl-2-yloxamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxamates.

Reduction: Reduction reactions can convert the oxamate group to amines.

Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamates, while reduction can produce amines.

Scientific Research Applications

Ethyl N-biphenyl-2-yloxamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Ethyl N-biphenyl-2-yloxamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Average Mass : 269.3 g/mol

- Monoisotopic Mass : 269.105193 g/mol

These properties indicate a relatively complex structure that may contribute to its biological interactions.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from biphenyl derivatives and ethyl oxamate. The compound can be modified to create various derivatives that may enhance its biological activity. For example, studies have shown that substituents on the biphenyl ring can significantly influence the compound's antimicrobial properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various microorganisms. A study focused on related compounds synthesized from similar precursors reported effective inhibition against a range of bacteria and fungi, including:

-

Bacteria :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Streptococcus pyogenes

- Klebsiella pneumoniae

-

Fungi :

- Aspergillus flavus

- Candida albicans

The results indicated that compounds with structural similarities to this compound showed promising antibacterial and antifungal activity, suggesting that modifications to the biphenyl structure could enhance efficacy against specific pathogens .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects by disrupting microbial cell membranes or inhibiting essential metabolic pathways. Further studies are needed to elucidate the precise biochemical interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Below is a summary table highlighting key findings from selected research:

These findings underscore the potential of this compound and its derivatives as candidates for further development in antimicrobial therapies.

Q & A

Basic Research: How can the synthesis of ethyl N-biphenyl-2-yloxamate be optimized to improve yield and purity?

Methodological Answer:

To optimize synthesis, employ Design of Experiments (DoE) using software like Design Expert to systematically evaluate variables (e.g., reaction temperature, solvent polarity, catalyst loading). A typical fractional factorial design might include:

| Factor | Low Level | High Level | Response (Yield %) |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | 65–85 |

| Solvent (Polarity Index) | 3.5 (THF) | 6.2 (DMF) | 70–90 |

| Reaction Time (h) | 12 | 24 | 75–95 |

Post-optimization, validate results with triplicate runs and characterize purity via HPLC (≥98% purity threshold). Reference standard protocols for oxamate ester synthesis .

Basic Research: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy : Use - and -NMR to confirm biphenyl substitution patterns and ester linkage integrity.

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (expected [M+H] at m/z 297.12).

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1740 cm) and N–H bends (~3300 cm).

Cross-reference data with simulated spectra from computational tools (e.g., Gaussian) to resolve ambiguities.

Advanced Research: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO/LUMO energies) and identify reactive sites. For example:

- Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to simulate transition states in nucleophilic acyl substitution.

- Compare computed activation energies with experimental kinetic data to validate models.

- Integrate molecular docking studies (e.g., AutoDock Vina) to explore interactions with biological targets if applicable.

Advanced Research: How should researchers resolve contradictions between experimental data and theoretical predictions for this compound?

Methodological Answer:

Adopt a replicated analysis framework (e.g., primary vs. sensitivity analyses) :

Primary Analysis : Re-run experiments under identical conditions to rule out technical errors.

Sensitivity Analysis : Test robustness by varying parameters (e.g., solvent, catalyst).

Theoretical Cross-Validation : Recompute models using alternative basis sets or solvation models.

Document discrepancies in a decision matrix:

| Observation | Possible Source | Resolution Strategy |

|---|---|---|

| Lower experimental yield vs. DFT prediction | Solvent effects not modeled | Include implicit solvation in DFT |

| Unstable intermediate detected | Side reactions unaccounted for | Use LC-MS to track intermediates |

Literature Review: What strategies efficiently identify prior research on this compound?

Methodological Answer:

-

Use SciFinder or Reaxys with search terms: This compound, oxamate esters, biphenyl derivatives.

-

Leverage ResearchGate to identify authors publishing on related topics and request preprints .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

-

Explore citation trails of foundational papers (e.g., J. Org. Chem. articles on oxamate synthesis).

Advanced Experimental Design: How to evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

Design a stability study with accelerated degradation testing:

- Factors : Temperature (4°C, 25°C, 40°C), humidity (30%, 60%), light exposure.

- Responses : Purity (HPLC), crystallinity (PXRD), and decomposition products (GC-MS).

- Statistical Analysis : Use ANOVA to identify significant degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.